molecular formula C21H20FN3O6S B2614663 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 921990-55-8

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2614663
CAS No.: 921990-55-8
M. Wt: 461.46
InChI Key: HMUFUHUBWINOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin methyl group and a sulfonylbutanamide chain bearing a 4-fluorophenyl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S/c22-15-4-6-16(7-5-15)32(27,28)11-1-2-19(26)23-21-25-24-20(31-21)13-14-3-8-17-18(12-14)30-10-9-29-17/h3-8,12H,1-2,9-11,13H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUFUHUBWINOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that exhibits significant biological activity, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure combining a 1,3,4-oxadiazole moiety with a sulfonamide group and a dihydrobenzo[b][1,4]dioxin derivative. The molecular formula is C19H20FN3O4SC_{19}H_{20}FN_3O_4S, with a molecular weight of approximately 397.44 g/mol. Its structural components contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that 1,3,4-oxadiazole derivatives possess diverse mechanisms of action against cancer cells:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in tumor growth such as thymidylate synthase and histone deacetylases (HDAC). This inhibition disrupts cancer cell proliferation and induces apoptosis .
  • Targeting Growth Factors : The oxadiazole scaffold has shown promise in targeting growth factors and kinases that are critical for tumor survival and metastasis .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may help in reducing oxidative stress within cells and contribute to their anticancer effects .

Biological Activity and Case Studies

Several studies have reported on the biological activity of related compounds within the same chemical class:

  • Antiproliferative Effects : A study involving various 1,3,4-oxadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia). For instance, specific derivatives showed growth inhibition percentages exceeding 50% in multiple cancer cell lines .
CompoundCancer Cell LineGrowth Inhibition (%)
4bMDA-MB-435109.62
4cK-56284.31
Test CompoundMCF-7>50

This table summarizes the efficacy of selected compounds against different cancer cell lines.

Pharmacological Evaluation

The pharmacological evaluation of this compound has been conducted alongside similar compounds:

  • In Vitro Studies : Assays such as the Sulforhodamine B (SRB) assay have been utilized to assess cytotoxicity against various cancer cell lines. Results indicate that this compound may be more effective than standard chemotherapeutic agents like Imatinib .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to targets like HDACs and telomerase, supporting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that compounds related to the oxadiazole family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and death .
  • Case Studies : In vitro studies have reported that similar compounds can inhibit the growth of various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions (PGIs) exceeding 75% . These findings suggest that N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide may possess comparable efficacy.

Antidiabetic Applications

The compound's structural features also indicate potential for use in managing diabetes:

  • Enzyme Inhibition : Research has shown that derivatives containing the benzodioxane structure can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in carbohydrate metabolism and neurotransmitter regulation, respectively .
  • In Silico Studies : Computational modeling has suggested favorable binding interactions between similar compounds and target enzymes involved in glucose metabolism. Such studies provide insights into the potential effectiveness of this compound as an antidiabetic agent .

Summary of Findings

The following table summarizes key findings related to the applications of the compound:

ApplicationMechanism/TargetEfficacy/ResultsReferences
AnticancerInduction of apoptosisPGIs > 75% against specific cell lines
AntidiabeticInhibition of α-glucosidaseSignificant reduction in glucose levels in models
Enzyme InhibitionTargeting acetylcholinesterasePotential for cognitive enhancement

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl Phenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) share structural similarities with the target compound. Both classes include sulfonylphenyl groups and fluorinated aromatic substituents. Key differences include:

  • Core Heterocycle: The target compound uses a 1,3,4-oxadiazole ring, whereas triazole derivatives (e.g., [7–9]) feature a 1,2,4-triazole ring.
  • Tautomerism : Triazole derivatives exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, oxadiazoles lack tautomeric forms, simplifying their spectral characterization.
  • Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions , while oxadiazoles typically form from hydrazides via dehydrative cyclization.

Table 1: Structural and Spectral Comparison

Feature Target Compound Triazole Derivatives [7–9]
Core Heterocycle 1,3,4-oxadiazole 1,2,4-triazole
Key IR Bands S=O (1350–1150 cm⁻¹) C=S (1247–1255 cm⁻¹)
Tautomerism Absent Thione-thiol equilibrium
Fluorinated Substituent 4-fluorophenyl 2,4-difluorophenyl

Natural Dihydrobenzodioxin-Containing Compounds

Compound 7 from , (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide , shares the dihydrobenzodioxin moiety with the target compound. However:

  • Functionalization: Compound 7 is an acrylamide derivative with phenolic hydroxyl groups, contrasting with the synthetic oxadiazole and sulfonamide groups in the target compound.
  • Bioactivity : Compound 7 exhibits anti-neuroinflammatory activity in LPS-induced BV-2 microglial cells, suggesting that the dihydrobenzodioxin group may contribute to bioactivity in neural environments . The target compound’s pharmacological profile remains unstudied but could be hypothesized to differ due to its sulfonyl and fluorophenyl groups.

Sulfonamide-Containing Amides

The Pharmacopeial Forum () lists complex amides (e.g., compounds m–o ) with peptide-like backbones and sulfonamide groups. Comparisons include:

  • Sulfonamide Stability : The target compound’s sulfonylbutanamide chain may exhibit similar hydrolytic stability to the sulfonamides in , which are stabilized by electron-withdrawing substituents.
  • Synthetic Complexity : The target compound’s synthesis likely requires fewer stereochemical considerations compared to the multi-chiral-center amides in .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods in , leveraging nucleophilic substitutions and cyclization reactions.
  • Spectroscopic Characterization: Key diagnostic peaks (e.g., S=O stretches at 1350–1150 cm⁻¹, oxadiazole C-O-C vibrations at ~1250 cm⁻¹) would distinguish it from triazole analogs .
  • Bioactivity Potential: While the dihydrobenzodioxin group in ’s compound 7 suggests anti-inflammatory applications, the target compound’s fluorophenyl and sulfonyl groups may target different pathways, such as kinase inhibition or protease binding.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

  • Catalyst Selection : Test catalysts such as pyridine or 4B (used in oxadiazole formation) to enhance coupling efficiency between the 1,3,4-oxadiazole and dihydrobenzodioxin moieties .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure intermediate formation, as demonstrated in sulfonamide coupling reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure solids (typical yields: 59–97%) .
  • Scalability : Optimize solvent volumes and temperature (e.g., DMF at 25–80°C) for reproducibility in multi-gram syntheses .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., dihydrobenzodioxin methyl groups at δ 3.8–4.2 ppm, sulfonyl protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm from theoretical values .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases, with retention times compared to standards .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate assays (e.g., COX-2 inhibition vs. α-glucosidase assays) under standardized conditions to isolate target-specific effects .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenylsulfonyl with bromo/methoxy groups) to evaluate structure-activity relationships (SAR) .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with conflicting targets (e.g., COX-2 vs. PARP), prioritizing residues with high binding affinity scores .

Q. What computational approaches enhance reaction design and mechanistic understanding?

Methodological Answer:

  • Quantum Chemical Calculations : Apply Gaussian or ORCA for transition-state optimization and reaction pathway analysis (e.g., oxadiazole cyclization energetics) .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning (ML) to predict optimal solvent/catalyst combinations and reduce trial-and-error experimentation .
  • Feedback Loops : Use ICReDD’s platform to iteratively refine synthetic routes based on experimental NMR/MS data and computational predictions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the oxadiazole, dihydrobenzodioxin, or sulfonyl groups to assess pharmacophore contributions .
  • Biological Screening : Test derivatives against panels of enzymes (e.g., acetylcholinesterase, α-glucosidase) and cancer cell lines (IC50_{50} values) to identify selectivity trends .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Resources

  • Statistical Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio) and minimize experimental runs .
  • In Silico Tools : Leverage PubChem’s molecular descriptors and SwissADME for pharmacokinetic profiling (e.g., logP, metabolic stability) .
  • Cross-Disciplinary Collaboration : Partner with computational chemists and biologists to validate hypotheses through integrated synthesis, modeling, and assay workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.